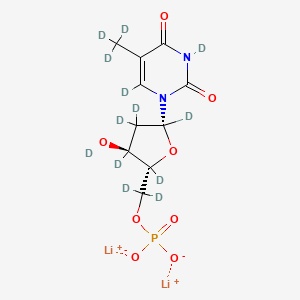
Thymidine 5'-monophosphate-d13 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine 5’-monophosphate-d13 (dilithium): is a deuterium-labeled thymidine monophosphate. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes, making it a valuable tool in drug development and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions: Thymidine 5’-monophosphate-d13 (dilithium) is synthesized by incorporating deuterium into thymidine 5’-monophosphate. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions typically include controlled temperature and pH to ensure the stability of the deuterium-labeled compound .
Industrial Production Methods: Industrial production of thymidine 5’-monophosphate-d13 (dilithium) involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the desired product. The final compound is then tested for isotopic purity and chemical stability .
化学反应分析
Types of Reactions: Thymidine 5’-monophosphate-d13 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thymidine 5’-diphosphate or thymidine 5’-triphosphate.
Reduction: Reduction reactions can convert thymidine 5’-monophosphate-d13 back to thymidine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Thymidine 5’-diphosphate, thymidine 5’-triphosphate.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives.
科学研究应用
Chemistry: Thymidine 5’-monophosphate-d13 (dilithium) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, the compound is used to study DNA synthesis and repair mechanisms. It helps in understanding the incorporation of nucleotides into DNA and the effects of deuterium labeling on biological processes .
Medicine: The compound is valuable in pharmacokinetic studies to track the distribution and metabolism of thymidine analogs in the body. It aids in the development of new drugs by providing insights into their metabolic pathways .
Industry: In the pharmaceutical industry, thymidine 5’-monophosphate-d13 (dilithium) is used in the development and testing of new drugs. Its stable isotope labeling allows for accurate quantification and analysis of drug candidates .
作用机制
Thymidine 5’-monophosphate-d13 (dilithium) exerts its effects by participating in the synthesis of DNA. It is incorporated into the DNA strand during replication, allowing researchers to track and study the process. The deuterium labeling does not significantly alter the compound’s behavior, making it an ideal tracer for studying DNA synthesis and repair .
Molecular Targets and Pathways:
Thymidylate synthase: Catalyzes the conversion of deoxyuridine monophosphate to thymidine monophosphate.
DNA polymerase: Incorporates thymidine monophosphate into the growing DNA strand.
Thymidine kinase: Phosphorylates thymidine to thymidine monophosphate.
相似化合物的比较
Thymidine 5’-monophosphate-15N2,d13 (dilithium): Labeled with both deuterium and nitrogen-15.
Thymidine 5’-monophosphate: The non-labeled version of the compound.
Thymidine 5’-diphosphate: Contains two phosphate groups.
Thymidine 5’-triphosphate: Contains three phosphate groups.
Uniqueness: Thymidine 5’-monophosphate-d13 (dilithium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in various research applications. This labeling provides a distinct advantage in studying metabolic pathways and drug development processes .
属性
分子式 |
C10H13Li2N2O8P |
|---|---|
分子量 |
347.2 g/mol |
IUPAC 名称 |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3,2D2,3D,4D2,6D,7D,8D,13D;;/hD |
InChI 键 |
ZEFACUFFWBFJPP-CRRAQMQRSA-L |
手性 SMILES |
[2H]C1=C(C(=O)N(C(=O)N1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H].[Li+].[Li+] |
规范 SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


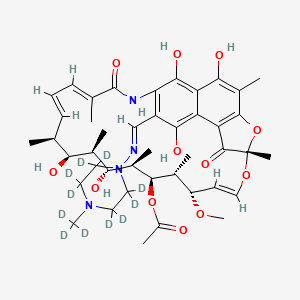
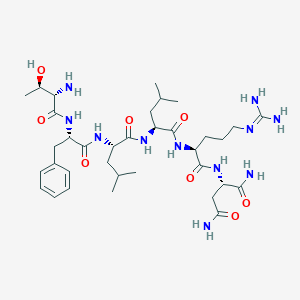
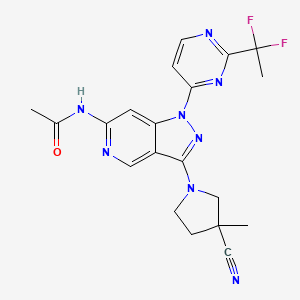
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
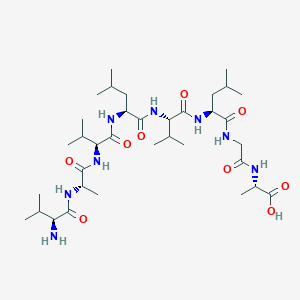
![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
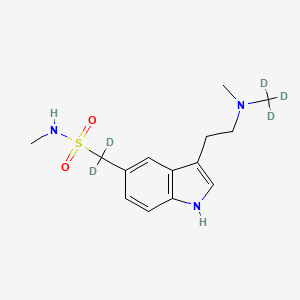


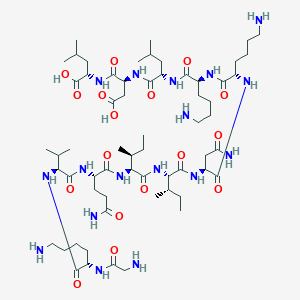

![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
